molecular formula C9H18 B14642105 3-Methylideneoctane CAS No. 54393-35-0

3-Methylideneoctane

Cat. No.: B14642105
CAS No.: 54393-35-0
M. Wt: 126.24 g/mol
InChI Key: SLHFFNUTOSKGQG-UHFFFAOYSA-N
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Description

3-Methylideneoctane is an organic compound belonging to the class of alkenes, characterized by the presence of a double bond between carbon atoms Its molecular formula is C9H18, and it features a methylidene group attached to the third carbon of an octane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylideneoctane can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. Another method is the dehydration of alcohols using strong acids like sulfuric acid, which facilitates the elimination of water to form the double bond.

Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic dehydrogenation of alkanes. This process involves the removal of hydrogen atoms from the parent alkane, typically using metal catalysts such as platinum or palladium under high temperatures.

Chemical Reactions Analysis

Types of Reactions: 3-Methylideneoctane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation of this compound using catalysts like palladium on carbon can convert it to the corresponding alkane, 3-Methyloctane.

    Substitution: Halogenation reactions, such as the addition of bromine, can occur at the double bond, resulting in the formation of dibromo derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).

Major Products Formed:

    Oxidation: Formation of 3-Methylideneoctanal or 3-Methylideneoctanoic acid.

    Reduction: Formation of 3-Methyloctane.

    Substitution: Formation of 3,4-Dibromo-3-methyloctane.

Scientific Research Applications

3-Methylideneoctane has several applications in scientific research:

    Chemistry: It serves as a model compound for studying alkene reactivity and mechanisms of organic reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Methylideneoctane involves its interaction with various molecular targets, primarily through its double bond. The compound can undergo electrophilic addition reactions, where electrophiles attack the electron-rich double bond, leading to the formation of new chemical bonds. This reactivity is crucial in its role as a building block in organic synthesis.

Comparison with Similar Compounds

    3-Methylhexene: Similar in structure but with a shorter carbon chain.

    3-Methylheptene: Another alkene with a similar methylidene group but one carbon shorter.

    3-Methylideneheptane: A close analog with one less carbon atom.

Uniqueness: 3-Methylideneoctane is unique due to its specific carbon chain length and the position of the double bond. This structural specificity imparts distinct chemical properties and reactivity patterns, making it valuable for targeted applications in synthesis and research.

Properties

IUPAC Name

3-methylideneoctane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-4-6-7-8-9(3)5-2/h3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHFFNUTOSKGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20538971
Record name 3-Methylideneoctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54393-35-0
Record name 3-Methylideneoctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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